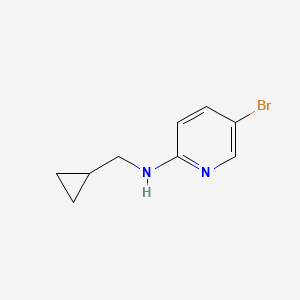

5-bromo-N-(cyclopropylmethyl)pyridin-2-amine

描述

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound characterized by a bromine atom attached to the fifth position of a pyridine ring, which is further substituted with a cyclopropylmethyl group at the nitrogen atom

Synthetic Routes and Reaction Conditions:

Bromination Reaction: The compound can be synthesized through the bromination of N-(cyclopropylmethyl)pyridin-2-amine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.

Cyclopropanation Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and cyclopropanation steps.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as 5-bromo-N-(cyclopropylmethyl)pyridin-2-one.

Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in 5-aminopyridin-2-amine derivatives.

Substitution Reactions: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: 5-bromo-N-(cyclopropylmethyl)pyridin-2-one

Reduction Products: 5-aminopyridin-2-amine derivatives

Substitution Products: Various alkyl or aryl substituted derivatives

科学研究应用

Pharmaceutical Chemistry

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine serves as a crucial building block in synthesizing more complex organic molecules, particularly in the pharmaceutical industry. Its derivatives are explored for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases. The compound's ability to undergo electrophilic aromatic substitution allows for further derivatization, enhancing its pharmacological properties.

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.

- Antitumor Activity: Its structural characteristics may allow interaction with specific biological targets involved in cancer cell proliferation and apoptosis pathways.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Medicinal Applications

The compound is being studied for its potential therapeutic applications:

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS): As part of ongoing research into neurodegenerative disorders, compounds similar to this compound have shown promise as selective nNOS inhibitors, which could provide new avenues for treatment .

- Drug Development: It serves as an intermediate in the synthesis of novel drug candidates aimed at various therapeutic targets.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

作用机制

The mechanism by which 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific derivative and its intended use.

相似化合物的比较

5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine: Similar structure with chlorine instead of bromine.

5-Iodo-N-(cyclopropylmethyl)pyridin-2-amine: Similar structure with iodine instead of bromine.

N-(Cyclopropylmethyl)pyridin-2-amine: Lacks the bromine atom.

Uniqueness: The presence of the bromine atom in 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine provides unique reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive and can participate in a wider range of chemical reactions, making this compound particularly versatile in synthetic applications.

生物活性

5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine is a compound of considerable interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Compound Overview

- Chemical Structure : this compound is characterized by a bromine atom at the 5-position of a pyridine ring and a cyclopropylmethyl group attached to the nitrogen atom at the 2-position. Its molecular formula is C9H11BrN2, with a molecular weight of approximately 227.1 g/mol.

- Form : The compound is often found in its dihydrochloride salt form, which enhances solubility and stability for research applications.

The biological activity of this compound can be attributed to several mechanisms:

- GSK-3β Inhibition : Similar compounds have shown GSK-3β inhibitory activity, which is crucial in various signaling pathways related to cancer and neurodegenerative diseases. The IC50 values for related compounds have ranged from 10 to 1314 nM, indicating that structural modifications can significantly impact potency .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Preliminary results suggest that certain derivatives exhibit significant cytotoxicity at concentrations that do not compromise cell viability .

- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, suggesting potential applications in treating neuroinflammation .

Potential Therapeutic Applications

Given its structural characteristics, this compound may have several therapeutic applications:

- Antitumor Activity : The compound's potential as an antitumor agent is under investigation, with preliminary studies indicating promising results in inhibiting tumor cell proliferation.

- Neuroprotective Effects : Due to its interaction with GSK-3β and its effects on neuronal cell lines, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-bromo-N-methylpyridin-2-amine | C6H7BrN2 | Lacks cyclopropyl group; simpler structure |

| 5-amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | C9H11BrN2O | Contains an additional carbonyl group |

| 6-bromo-N-(cyclopropylmethyl)pyridin-3-amine | C9H11BrN2 | Bromination at the 6-position alters reactivity |

The unique combination of substituents on the pyridine ring may confer distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the pyridine scaffold. For instance:

- Synthesis Techniques : Researchers have developed various synthetic pathways to optimize the yield and purity of this compound, enhancing its applicability in biological assays.

- Pharmacological Characterization : Detailed pharmacological studies are ongoing to assess the selectivity and potency of this compound against specific biological targets. Initial findings suggest that it may outperform certain existing inhibitors in terms of efficacy while maintaining low toxicity profiles .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 enables palladium-catalyzed cross-coupling with arylboronic acids. This reaction is critical for synthesizing biaryl derivatives.

Key Findings:

-

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) with K₃PO₄ as a base facilitates coupling under mild conditions .

-

Scope : Arylboronic acids with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups react efficiently .

-

Yield : Moderate to high yields (60–85%) are achieved, with sterically hindered ortho-substituted arylboronic acids showing slightly enhanced reactivity .

Example Reaction :

Buchwald-Hartwig Amination

The bromine substituent participates in nickel- or palladium-catalyzed amination to form C–N bonds.

Key Findings:

-

Catalyst : Ni-PEPPSI complexes enable coupling with primary/secondary amines under inert conditions .

-

Mechanism : Oxidative addition of the C–Br bond to Ni(0), followed by transmetalation and reductive elimination .

-

Steric Effects : The cyclopropylmethyl group slightly hinders reactivity but stabilizes intermediates via pseudoaromaticity .

Experimental Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd-PEPPSI-IHeptCl | |

| Solvent | Toluene | |

| Temperature | 0°C → RT | |

| Yield | 23–64% (dependent on amine) |

Halogen Exchange Reactions

The bromine atom can be replaced via copper-mediated reactions.

Key Findings:

-

Reagents : CuBr₂ with alkyl nitrites (e.g., isopentyl nitrite) in dibromomethane .

-

Conditions : Reactions proceed under argon at 25–65°C, yielding chloro or iodo derivatives .

-

Yield : 42–80% (dependent on temperature and reaction time) .

Example Procedure :

-

Dissolve 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine (1 mmol) and CuBr₂ (0.5 mmol) in dibromomethane.

-

Add isopentyl nitrite (1.1 mmol) dropwise at 25°C.

-

Stir for 24–72 hours, then extract with CH₂Cl₂ and purify via silica chromatography .

Reductive Dehalogenation

The C–Br bond undergoes hydrogenolysis under catalytic hydrogenation conditions.

Key Findings:

Reaction Pathway :

Functionalization at the Cyclopropylmethyl Group

The cyclopropylmethylamine moiety participates in alkylation or acylation reactions.

Key Findings:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DMF using HATU/DIPEA to form amides .

-

Alkylation : Treatment with alkyl halides in the presence of NaH yields quaternary ammonium salts .

Example :

Photochemical and Radical Reactions

The bromine atom is susceptible to radical-mediated substitution.

Key Findings**:

属性

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQKZQFUIGVHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。